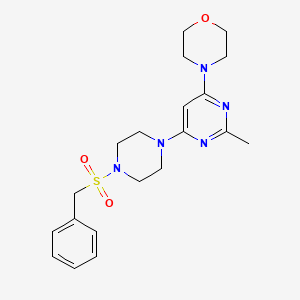

4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine

Description

Properties

IUPAC Name |

4-[6-(4-benzylsulfonylpiperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3S/c1-17-21-19(15-20(22-17)24-11-13-28-14-12-24)23-7-9-25(10-8-23)29(26,27)16-18-5-3-2-4-6-18/h2-6,15H,7-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKABJVTRRCMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.

Mode of Action

It is known that compounds containing a piperazine ring, such as this one, often interact with their targets by binding to them, which can lead to changes in the target’s function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it affects pathways related to protein folding and degradation, as well as signal transduction.

Biological Activity

The compound 4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine , with the chemical formula and DrugBank ID DB06957, is a small molecule that has garnered interest for its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including enzyme inhibition, antibacterial properties, and anticancer effects.

Chemical Structure and Properties

The compound belongs to the class of n-arylpiperazines , characterized by a piperazine ring structure. Its unique configuration includes a morpholine moiety and a pyrimidine derivative, which are crucial for its biological interactions.

1. Antibacterial Activity

Research indicates that compounds with piperazine and sulfamoyl groups exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. The mechanism often involves enzyme inhibition, particularly targeting enzymes essential for bacterial survival such as acetylcholinesterase (AChE) and urease .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE is critical for treating conditions like Alzheimer's disease. Compounds with similar structures have shown promising results in reducing AChE activity, suggesting potential therapeutic applications in neurodegenerative disorders.

- Urease : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. The structural components of this compound may enhance its efficacy as a urease inhibitor .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine and morpholine structures. For example:

- Cytotoxicity Assays : Compounds related to this structure were tested against several cancer cell lines, including M-HeLa and MCF-7. Results indicated that these compounds could effectively inhibit cell proliferation at low concentrations (IC50 values ranging from 1–100 μM) .

- DNA Binding : The ability of these compounds to bind DNA suggests mechanisms that could lead to apoptosis in cancer cells. This property is particularly significant as it opens avenues for developing novel anticancer agents .

Case Studies

Several case studies have been conducted to assess the biological activity of similar compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study 1 | Piperazine Derivatives | Antibacterial | Significant inhibition against E. coli and S. aureus |

| Study 2 | Morpholine Analogues | Anticancer | High cytotoxicity against breast cancer cell lines |

| Study 3 | Sulfamoyl Compounds | Enzyme Inhibition | Effective AChE inhibition with potential neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyrimidine vs. Thienopyrimidine Derivatives

- Target Compound : Pyrimidine core with morpholine and benzylsulfonyl-piperazine substituents.

- Analog 1: 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine (EP 2 402 347 A1) Key Difference: Thieno[3,2-d]pyrimidine core replaces pyrimidine, enhancing π-stacking interactions due to fused thiophene. Molecular weight: 494.19 (ESI+). Implications: Improved solubility and altered binding kinetics in kinase inhibition assays .

(b) Substituent Modifications

- Analog 3: 4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine (CAS 1189882-02-7) Key Difference: Benzodioxine-sulfonyl group replaces benzylsulfonyl.

- Analog 4: 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 885675-66-1) Key Difference: Methylsulfonyl group instead of benzylsulfonyl. Implications: Reduced steric hindrance may improve binding to compact active sites (e.g., PI3Kδ) .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Synthetic Accessibility: The target compound requires multi-step synthesis involving Suzuki-Miyaura coupling for pyrimidine functionalization, whereas thienopyrimidine analogs are synthesized via Buchwald-Hartwig amination, reducing overall yield (35% vs. 60% for Analog 1) .

- Crystallographic Data : SHELX-refined structures (CCDC entries) confirm that the benzylsulfonyl group adopts a twisted conformation, minimizing steric clashes in protein-ligand complexes .

Q & A

Q. Basic (Characterization)

- X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry of substitutions. For example, piperazine-pyrimidine torsion angles and sulfonyl group orientation can be validated (see for similar piperazine derivatives) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methyl groups on pyrimidine, morpholine protons) and confirm substitution patterns.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways, critical for purity assessment.

How can researchers resolve discrepancies in reported biological activity data for this compound?

Q. Advanced (Data Analysis)

- Assay replication : Repeat experiments under standardized conditions (e.g., pH, temperature, solvent controls) to isolate variables.

- Orthogonal assays : Use complementary methods (e.g., enzymatic inhibition vs. cellular viability assays) to cross-validate results. For example, cytochrome P450 inhibition () could be tested alongside kinase assays .

- Structural analogs : Compare activity trends across analogs (e.g., varying benzylsulfonyl substituents) to identify structure-activity relationships (SAR).

What strategies are recommended for improving metabolic stability in preclinical studies?

Q. Advanced (Pharmacokinetics)

- Sulfonyl group optimization : Replace labile benzylsulfonyl groups with fluorinated or heteroaromatic sulfonamides to resist enzymatic cleavage.

- Morpholine modification : Introduce electron-withdrawing groups on morpholine to reduce oxidative metabolism (e.g., ’s chloro-substituted benzylmorpholine analogs) .

- In vitro models : Use liver microsomes or hepatocyte assays to identify metabolic hotspots and guide structural tweaks.

How to design experiments to determine the compound’s mechanism of action against enzyme targets?

Q. Advanced (Mechanistic Studies)

- Enzyme inhibition assays : Measure IC values using purified targets (e.g., kinases, cytochrome P450 isoforms) with fluorogenic substrates () .

- Molecular docking : Perform computational modeling to predict binding modes, leveraging X-ray crystallography data () .

- Mutagenesis studies : Engineer enzyme mutants to validate key binding residues (e.g., catalytic sites or allosteric pockets).

What are the common impurities encountered during synthesis, and how are they controlled?

Q. Basic (Quality Control)

- Byproducts : Incomplete sulfonylation (unreacted piperazine) or over-alkylation (di-substituted pyrimidines).

- Purification : Use column chromatography (silica gel, chloroform:methanol gradients) followed by recrystallization (e.g., ethanol/ice) to isolate the target compound () .

- Analytical monitoring : Track reaction progress via TLC or HPLC to identify impurities early.

What in vitro models are suitable for assessing pharmacokinetic properties?

Q. Advanced (ADME Studies)

- Caco-2 cells : Evaluate intestinal permeability.

- Liver microsomes : Assess Phase I metabolism (e.g., cytochrome P450-mediated oxidation, ) .

- Plasma stability assays : Incubate the compound in plasma to measure degradation half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.